molecular formula C11H11ClN2O2S2 B7569683 N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide

N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B7569683
M. Wt: 302.8 g/mol
InChI Key: UQBDZFKFIZAPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide, also known as ACT-335827, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is known to exhibit potent inhibitory effects on a specific class of enzymes called monoacylglycerol lipase (MAGL). MAGL is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in various physiological processes such as pain perception, inflammation, and metabolism.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide involves the inhibition of MAGL, which is responsible for the breakdown of 2-AG. Inhibition of MAGL leads to an increase in 2-AG levels, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to various physiological effects such as pain relief, anti-inflammatory effects, and metabolic regulation. The compound has also been shown to exhibit selectivity towards MAGL, which makes it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been reported to exhibit potent analgesic and anti-inflammatory effects in preclinical models of pain and inflammation. It has also been shown to regulate metabolism and improve glucose tolerance in animal models of obesity and diabetes. The compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide has several advantages and limitations for lab experiments. The compound is highly selective towards MAGL, which makes it a promising candidate for the development of therapeutics targeting this enzyme. The compound is also stable and can be easily synthesized in large quantities. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments. The compound also has limited bioavailability, which can limit its potential therapeutic applications.

Future Directions

N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide has several future directions for research. One potential direction is the development of more potent and selective MAGL inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's potential therapeutic applications in various disease models. The compound's neuroprotective effects also warrant further investigation in the context of neurodegenerative diseases. Overall, this compound has significant potential for the development of novel therapeutics targeting MAGL and other related enzymes.

Synthesis Methods

The synthesis of N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide involves the reaction of 3-aminomethylphenylboronic acid with 5-chlorothiophene-2-sulfonyl chloride in the presence of a suitable base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent inhibitory effects on MAGL, which makes it a promising candidate for the treatment of various diseases such as pain, inflammation, and metabolic disorders. Several studies have reported the use of this compound in preclinical models of pain and inflammation, where it has shown significant analgesic and anti-inflammatory effects.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S2/c12-10-4-5-11(17-10)18(15,16)14-9-3-1-2-8(6-9)7-13/h1-6,14H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBDZFKFIZAPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.